2-methyl-4-phenylquinoline-3-carboxamide
Description
2-Methyl-4-phenylquinoline-3-carboxamide is a quinoline derivative featuring a methyl group at position 2, a phenyl group at position 4, and a carboxamide moiety at position 2.
The carboxamide group at position 3 distinguishes this compound from more commonly studied quinoline-4-carboxamides. Substitutions on the quinoline core influence solubility, stability, and bioactivity. For example, electron-donating groups (e.g., methyl) enhance lipophilicity, while aromatic substituents (e.g., phenyl) may improve binding affinity to biological targets .
Properties
CAS No. |
143755-12-8 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-4-phenylquinoline-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of 2-aminoaryl ketones with phenylacetylenes in an ionic liquid medium, using zinc trifluoromethanesulfonate as a catalyst . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-methyl-4-phenylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated derivatives as intermediates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-methyl-4-phenylquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the development of antibacterial agents.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The carboxamide group at position 3 (target compound) vs. position 4 (analogs in ) significantly alters electronic distribution. Quinoline-3-carboxamides are less common in literature, with most studies focusing on 4-carboxamides . Ethyl 2-chloromethyl-4-phenylquinoline-3-carboxylate () highlights the synthetic versatility of position 3 for functionalization .
Substituent Effects: Lipophilicity: Morpholino (5a5) and dimethylamino (5a6) side chains enhance solubility in polar solvents compared to aromatic substituents (e.g., phenylbutyl in ) . Thermal Stability: Crystalline analogs (e.g., 5a5, m.p. 188°C) exhibit higher melting points than oils (e.g., 5a7), likely due to stronger intermolecular interactions .
Functional Group Diversity: Replacement of carboxamide with carboxylic acid () reduces basicity and may impact receptor binding.
Research Implications and Limitations
While direct data on this compound are absent in the evidence, insights from analogs suggest:
- Synthetic Routes: Condensation of 2-aminobenzophenone derivatives with acetoacetate esters (as in ) could be adapted for synthesis .
- Biological Potential: Quinoline-4-carboxamides with antibacterial activity () imply that the 3-carboxamide isomer warrants evaluation for similar properties .
Limitations include the lack of explicit data on position 3 carboxamides and bioactivity comparisons. Further studies should prioritize structural characterization (e.g., X-ray crystallography using SHELX ) and pharmacological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
